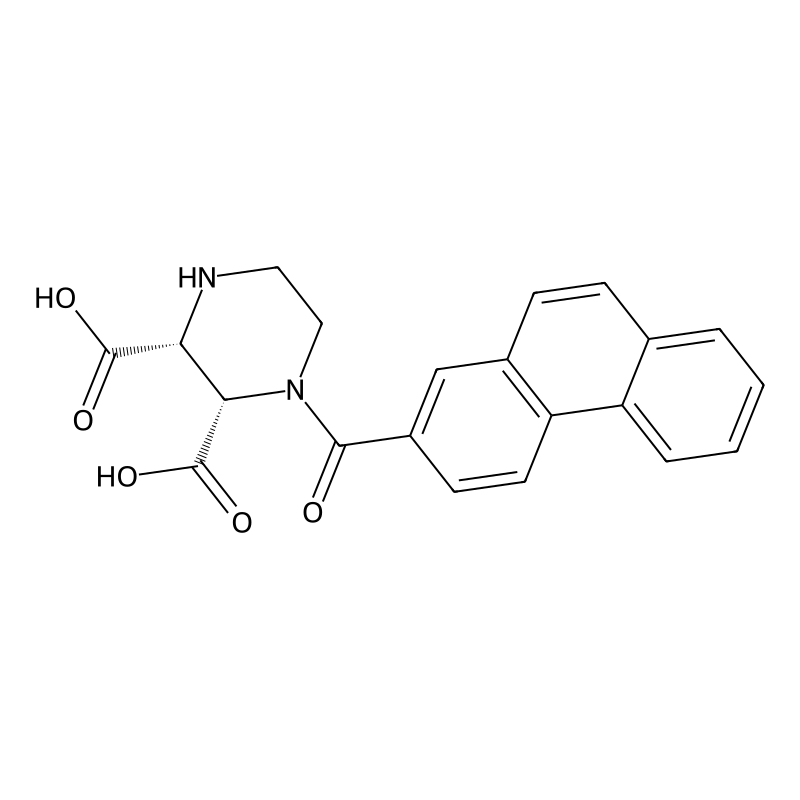

(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

The compound (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid is a complex organic molecule characterized by its piperazine core, which is substituted with a phenanthren-2-ylcarbonyl group and two carboxylic acid functionalities at the 2 and 3 positions of the piperazine ring. This unique structure positions it as a potential candidate for various biological applications due to its ability to interact with biological targets.

There is no current information on the mechanism of action of this compound in biological systems.

- Information on safety hazards is not available.

- However, PAHs like phenanthrene can have carcinogenic properties [].

- The compound's overall safety profile requires further investigation.

Future Research Directions

- Research could explore the synthesis and characterization of this compound to determine its physical and chemical properties.

- Studies could investigate potential biological activities or applications in medicinal chemistry.

- Safety assessments would be crucial for any future development.

- Formation Reactions: The synthesis of this compound typically involves coupling reactions where the piperazine derivative is formed through the reaction of phenanthrenes with diacids.

- Functional Group Transformations: The carboxylic acid groups can participate in esterification or amidation reactions, leading to derivatives that may enhance solubility or bioactivity.

- Decarboxylation: Under certain conditions, the carboxylic acid groups may undergo decarboxylation, altering the compound's properties and potential applications.

These reactions are crucial for modifying the compound to enhance its efficacy in biological systems.

- Antioxidant Activity: Many phenanthrene derivatives have shown potential in scavenging free radicals and reducing oxidative stress.

- Anticancer Properties: Piperazine derivatives are known for their role in cancer therapy, often acting as inhibitors of specific enzymes involved in tumor growth.

- Neuroprotective Effects: Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, indicating potential use in treating neurological disorders.

The synthesis of (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid can be approached through several methods:

- Condensation Reactions: The initial step often involves the condensation of phenanthrene derivatives with piperazine under acidic or basic conditions to form the carbonyl compound.

- Carboxylation: Subsequent introduction of carboxylic acid groups at the 2 and 3 positions can be achieved through carboxylation reactions utilizing carbon dioxide under high pressure or by using suitable carboxylic acids.

- Functionalization Techniques: Further modifications may involve selective functionalization of the piperazine ring to enhance solubility or bioactivity.

The potential applications of (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid include:

- Pharmaceutical Development: Given its structural features, it may serve as a lead compound in drug discovery for cancer and neurodegenerative diseases.

- Material Science: The unique properties of this compound could be explored in polymer chemistry for developing novel materials.

- Biochemical Research: Its ability to interact with biological systems makes it a candidate for studying enzyme inhibition and receptor modulation.

Interaction studies are critical for understanding how (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid interacts with biological targets. These studies typically involve:

- Binding Affinity Assays: Assessing how well the compound binds to specific receptors or enzymes.

- In vitro Activity Tests: Evaluating its effects on cell lines to determine cytotoxicity and therapeutic potential.

- Mechanistic Studies: Understanding the pathways through which this compound exerts its effects on cellular processes.

Several compounds share structural similarities with (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Piperazine | Simple piperazine ring | Basic structure without additional functional groups |

| Phenanthrene Derivatives | Aromatic rings with various substituents | Known for their antioxidant properties |

| Dicarboxylic Acids | Two carboxylic acid groups | Commonly used in pharmaceuticals but lack piperazine structure |

The uniqueness of (2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid lies in its combination of a piperazine core with phenanthrene and dual carboxylic acid functionalities. This combination may enhance its biological activity compared to simpler analogues.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Targhoo A, Amiri A, Baghayeri M. Magnetic nanoparticles coated with poly(p-phenylenediamine-co-thiophene) as a sorbent for preconcentration of organophosphorus pesticides. Mikrochim Acta. 2017 Dec 5;185(1):15. doi: 10.1007/s00604-017-2560-1. PubMed PMID: 29594381.

3: Zhang X, Zhan Z, Liang X, Chen C, Liu X, Jia Y, Hu M. Lanthanide-MOFs constructed from mixed dicarboxylate ligands as selective multi-responsive luminescent sensors. Dalton Trans. 2018 Mar 6;47(10):3272-3282. doi: 10.1039/c7dt02966g. PubMed PMID: 29431809.

4: Byrne AW, Graham J, Brown C, Donaghy A, Guelbenzu-Gonzalo M, McNair J, Skuce RA, Allen A, McDowell SW. Modelling the variation in skin-test tuberculin reactions, post-mortem lesion counts and case pathology in tuberculosis-exposed cattle: Effects of animal characteristics, histories and co-infection. Transbound Emerg Dis. 2018 Jan 23. doi: 10.1111/tbed.12814. [Epub ahead of print] PubMed PMID: 29363285.

5: Parsons SDC, Morar-Leather D, Buss P, Hofmeyr J, McFadyen R, Rutten VPMG, van Helden PD, Miller MA, Michel AL. The Kinetics of the Humoral and Interferon-Gamma Immune Responses to Experimental Mycobacterium bovis Infection in the White Rhinoceros (Ceratotherium simum). Front Immunol. 2017 Dec 22;8:1831. doi: 10.3389/fimmu.2017.01831. eCollection 2017. PubMed PMID: 29312328; PubMed Central PMCID: PMC5743672.

6: Joharian M, Abedi S, Morsali A. Sonochemical synthesis and structural characterization of a new nanostructured Co(II) supramolecular coordination polymer with Lewis base sites as a new catalyst for Knoevenagel condensation. Ultrason Sonochem. 2017 Nov;39:897-907. doi: 10.1016/j.ultsonch.2017.06.009. Epub 2017 Jun 15. PubMed PMID: 28733021.

7: Lu W, Yang H, Li X, Wang C, Zhan X, Qi D, Bian Y, Jiang J. Chiral Discrimination of Diamines by a Binaphthalene-Bridged Porphyrin Dimer. Inorg Chem. 2017 Jul 17;56(14):8223-8231. doi: 10.1021/acs.inorgchem.7b00920. Epub 2017 Jun 24. PubMed PMID: 28648063.

8: Mikics E, Toth M, Biro L, Bruzsik B, Nagy B, Haller J. The role of GluN2B-containing NMDA receptors in short- and long-term fear recall. Physiol Behav. 2017 Aug 1;177:44-48. doi: 10.1016/j.physbeh.2017.04.005. Epub 2017 Apr 8. PubMed PMID: 28400283.

9: Williams JC, Nguyen BN, McCorkle L, Scheiman D, Griffin JS, Steiner SA 3rd, Meador MA. Highly Porous, Rigid-Rod Polyamide Aerogels with Superior Mechanical Properties and Unusually High Thermal Conductivity. ACS Appl Mater Interfaces. 2017 Jan 18;9(2):1801-1809. doi: 10.1021/acsami.6b13100. Epub 2017 Jan 6. PubMed PMID: 28060486.

10: Xu Z, Xue P, Gao YE, Liu S, Shi X, Hou M, Kang Y. pH-responsive polymeric micelles based on poly(ethyleneglycol)-b-poly(2-(diisopropylamino) ethyl methacrylate) block copolymer for enhanced intracellular release of anticancer drugs. J Colloid Interface Sci. 2017 Mar 15;490:511-519. doi: 10.1016/j.jcis.2016.11.091. Epub 2016 Nov 27. PubMed PMID: 27918989.

11: Shibata E, Takao H, Amemiya S, Ohtomo K. Perioperative Hemodynamic Monitoring of Common Hepatic Artery for Endovascular Embolization of a Pancreaticoduodenal Arcade Aneurysm with Celiac Stenosis. Cardiovasc Intervent Radiol. 2017 Mar;40(3):465-469. doi: 10.1007/s00270-016-1517-9. Epub 2016 Nov 18. PubMed PMID: 27864611.

12: Bhandari D, Ruhl J, Murphy A, McGahee E, Chambers D, Blount BC. Isotope Dilution UPLC-APCI-MS/MS Method for the Quantitative Measurement of Aromatic Diamines in Human Urine: Biomarkers of Diisocyanate Exposure. Anal Chem. 2016 Nov 1;88(21):10687-10692. Epub 2016 Oct 14. PubMed PMID: 27690384; PubMed Central PMCID: PMC5292774.

13: Dong WL, Li SY, Yue JY, Wang C, Wang D, Wan LJ. Fabrication of bilayer tetrathiafulvalene integrated surface covalent organic frameworks. Phys Chem Chem Phys. 2016 Jun 29;18(26):17356-9. doi: 10.1039/c6cp01804a. PubMed PMID: 27314983.

14: Ortiz Salvador JM, Esteve Martínez A, Subiabre Ferrer D, Victoria Martínez AM, de la Cuadra Oyanguren J, Zaragoza Ninet V. [Para-phenylenediamine allergic contact dermatitis due to henna tattoos in a child and adolescent population]. An Pediatr (Barc). 2017 Mar;86(3):122-126. doi: 10.1016/j.anpedi.2016.02.010. Epub 2016 May 9. Spanish. PubMed PMID: 27174179.

15: Hoa le T, Hur SH. Non-Enzymatic Glucose Sensor Based on 3D Graphene Oxide Hydrogel Crosslinked by Various Diamines. J Nanosci Nanotechnol. 2015 Nov;15(11):8697-700. PubMed PMID: 26726578.

16: Muhamadali H, Xu Y, Morra R, Trivedi DK, Rattray NJ, Dixon N, Goodacre R. Metabolomic analysis of riboswitch containing E. coli recombinant expression system. Mol Biosyst. 2016 Feb;12(2):350-61. doi: 10.1039/c5mb00624d. PubMed PMID: 26621574.

17: Shoja Y, Rafati AA, Ghodsi J. Glassy carbon electrode modified with horse radish peroxidase/organic nucleophilic-functionalized carbon nanotube composite for enhanced electrocatalytic oxidation and efficient voltammetric sensing of levodopa. Mater Sci Eng C Mater Biol Appl. 2016 Jan 1;58:835-45. doi: 10.1016/j.msec.2015.09.028. Epub 2015 Sep 11. PubMed PMID: 26478378.

18: Dong WL, Wang L, Ding HM, Zhao L, Wang D, Wang C, Wan LJ. Substrate Orientation Effect in the On-Surface Synthesis of Tetrathiafulvalene-Integrated Single-Layer Covalent Organic Frameworks. Langmuir. 2015 Nov 3;31(43):11755-9. doi: 10.1021/acs.langmuir.5b02412. Epub 2015 Oct 20. PubMed PMID: 26467436.

19: Qi Y, Yang Y. Hunger States Control the Directions of Synaptic Plasticity via Switching Cell Type-Specific Subunits of NMDA Receptors. J Neurosci. 2015 Sep 23;35(38):13171-82. doi: 10.1523/JNEUROSCI.0855-15.2015. PubMed PMID: 26400946.

20: Oikonomou KD, Singh MB, Rich MT, Short SM, Antic SD. Contribution of extrasynaptic N-methyl-D-aspartate and adenosine A1 receptors in the generation of dendritic glutamate-mediated plateau potentials. Philos Trans R Soc Lond B Biol Sci. 2015 Jul 5;370(1672). pii: 20140193. doi: 10.1098/rstb.2014.0193. PubMed PMID: 26009772; PubMed Central PMCID: PMC4455762.